molecular formula C15H16N4S2 B11088436 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11088436
M. Wt: 316.4 g/mol
InChI Key: HLFAPVVLLHDFMD-UHFFFAOYSA-N
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Description

7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate and phenyl isothiocyanate under reflux conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of sustainable catalysts and solvents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has shown potential as an inhibitor of various enzymes, including topoisomerase I and phosphatidylinositol 3-kinase. These properties make it a candidate for anticancer drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death. This mechanism is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, contributes to its ability to interact with various molecular targets .

Properties

Molecular Formula

C15H16N4S2

Molecular Weight

316.4 g/mol

IUPAC Name

7-(dimethylamino)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C15H16N4S2/c1-4-11-16-13(18(2)3)12-14(17-11)19(15(20)21-12)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

HLFAPVVLLHDFMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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